3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3,4,8-trimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-14-15(2)24(26)28-23-16(3)22(11-10-20(14)23)27-13-21(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWFOFHAMAMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-(2-naphthyl)-2-oxoethoxy in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium ascorbate and copper sulfate (CuSO4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids are employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be contextualized against analogous coumarin derivatives. Below is a comparative analysis based on substituent groups, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
| Compound Name | Substituents | Molecular Formula | Key Properties/Activities | References |
|---|---|---|---|---|
| This compound | 3,4,8-Trimethyl; 7-(2-(2-naphthyl)-2-oxoethoxy) | C₂₄H₂₂O₅* | High lipophilicity due to naphthyl group; potential for enhanced π-π interactions. | [11, 12] |
| 3,4,8-Trimethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one | 3,4,8-Trimethyl; 7-((3-methyl-2-butenyl)oxy) | C₁₇H₂₀O₃ | Lower molecular weight; aliphatic chain may improve solubility. | [2] |
| 3-Ethyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one | 3-Ethyl; 4,8-dimethyl; 7-(1-oxo-1-phenylpropan-2-yloxy) | C₂₁H₂₂O₄ | Phenyl group enhances rigidity; potential for hydrogen bonding via ketone. | [5] |
| 7-(2-(4-Fluorobenzyl)piperazin-1-yl)-2H-chromen-2-one (6i) | 7-(2-(4-fluorobenzyl)piperazin-1-yl) | C₂₁H₂₀FN₃O₂ | Demonstrated potent antidepressant activity via 5-HT receptor modulation. | [7] |
| 3,4,8-Trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one | 3,4,8-Trimethyl; 7-(2-oxo-2-(4-pentylphenyl)ethoxy) | C₂₅H₂₈O₄ | Bulky pentylphenyl group increases hydrophobicity; used in material science studies. | [11] |
| 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one | 7-((2E)-2-benzylidene-3-oxobutoxy); 4-methyl | C₂₁H₁₈O₄ | Conformational flexibility observed in crystal structure; potential for polymorph formation. | [12] |
*Estimated molecular formula based on structural analysis.
Key Observations
Substituent Effects on Lipophilicity :
- The naphthyl group in the target compound significantly increases lipophilicity compared to phenyl or aliphatic substituents (e.g., 3-methyl-2-butenyl in [2]). This property may enhance membrane permeability but reduce aqueous solubility .
- The pentylphenyl group in C₂₅H₂₈O₄ further amplifies hydrophobicity, suggesting utility in hydrophobic coatings or lipid-based drug formulations .
Biological Activity :
- Compound 6i (C₂₁H₂₀FN₃O₂) demonstrated the highest antidepressant activity among tested derivatives, attributed to fluorobenzyl and piperazinyl groups enabling 5-HT1A receptor binding .
- The target compound’s naphthyl group could similarly enhance interactions with aromatic residues in enzyme active sites, though specific studies are lacking.
Structural Flexibility and Crystallinity :
Biological Activity
3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one , also known as a chromone derivative, is a complex organic compound that exhibits a range of biological activities. This compound belongs to the flavonoid class and is characterized by its unique structural features, including a chromenone backbone with multiple methyl groups and an ethoxy group attached to a naphthyl moiety. The structural complexity contributes to its potential pharmacological properties.
- Molecular Formula : CHO
- CAS Number : 433317-99-8
- Structural Features :
- Chromenone backbone
- Three methyl groups at positions 3, 4, and 8
- Ethoxy group at position 7
- Naphthyl group enhancing reactivity
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily due to its flavonoid structure. The following sections detail the various biological effects observed in studies.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance:
- Cell Lines Tested : B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer).
- IC Values :
- B16-F10: 10.4 μM
- HT29: 10.9 μM
- Hep G2: 8.8 μM
Table 1: Growth Inhibitory Effects of the Compound
| Compound | B16–F10 (μM) | HT29 (μM) | Hep G2 (μM) |
|---|---|---|---|
| This compound | 10.4 ± 0.2 | 10.9 ± 0.5 | 8.8 ± 0.4 |
The compound demonstrated significant apoptotic effects with total apoptosis rates ranging from 40% to 85% , depending on the cell line treated. Notably, the highest total apoptosis in B16-F10 was observed at 85% .
The cytotoxicity appears to be mediated through several mechanisms:
-
Cell Cycle Arrest : The compound induced cell cycle arrest in the G0/G1 phase across all tested cell lines, suggesting an inhibition of cell proliferation.
- Flow Cytometry Analysis : Showed an increase in G0/G1 phase cells exceeding 70% , with a corresponding decrease in S phase cells.
- Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through flow cytometry and MTT assays, indicating that it may trigger intrinsic apoptotic pathways.
Antimicrobial Activity
Though not extensively studied for antimicrobial properties specifically for this compound, flavonoids generally exhibit antimicrobial effects against various pathogens due to their ability to disrupt microbial membranes and inhibit enzyme activity.
Case Studies and Research Findings
- Study on Triterpene-Coumarin Conjugates : This study examined various coumarin derivatives, including those structurally related to our compound, demonstrating significant anticancer activity and apoptosis induction.
- Flavonoid Activity Review : A comprehensive review highlighted that flavonoids possess diverse biological activities including anti-inflammatory, antiviral, and anticancer properties .
Q & A
Q. What are the established synthetic routes for 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Core Formation : Start with a chromen-2-one core derived from salicylaldehyde and acetic anhydride via Pechmann condensation .
Functionalization : Introduce the 2-naphthyl-2-oxoethoxy group using nucleophilic substitution. For example, react 7-hydroxy-chromen-2-one derivatives with 2-bromo-2'-naphthyl ketone in the presence of K₂CO₃ as a base in dry acetone under reflux .
Methylation : Methyl groups at positions 3, 4, and 8 are introduced using methyl iodide or dimethyl sulfate under alkaline conditions.
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR. For example, the 2-naphthyl group shows aromatic protons at δ 7.4–8.2 ppm, while the chromen-2-one carbonyl appears at ~δ 160 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 376.14 for C₂₄H₂₀O₄) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying substituents (e.g., oxidation vs. reduction) on this chromen-2-one derivative?
Methodological Answer :
- Oxidation : The 2-oxoethoxy group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions. Monitor via IR for C=O stretch shifts from ~1720 cm⁻¹ (ester) to ~1700 cm⁻¹ (acid) .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, confirmed by loss of the C=O peak in IR and new -OH signals in NMR .
- Substitution : Electrophilic aromatic substitution (e.g., bromination) at the chromen-2-one ring requires Lewis acids (FeBr₃) and yields regioselective products .
Data Contradiction Analysis :
Discrepancies in product yields may arise from steric hindrance by the 2-naphthyl group. Control experiments with model compounds (e.g., unsubstituted chromen-2-one) help isolate variables .
Q. What advanced methodologies are used to study its biological activity and molecular targets?
Methodological Answer :
- In Vitro Assays :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to cisplatin as a positive control .
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or topoisomerase II. The 2-naphthyl group may enhance hydrophobic interactions .
- ADME Studies : Predict pharmacokinetics via SwissADME, focusing on logP (lipophilicity) and bioavailability scores .
Q. How do structural variations in similar chromen-2-one derivatives impact bioactivity?
Comparative Analysis :
| Compound | Structural Features | Key Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 3,4,8-trimethyl, 2-naphthyl-2-oxoethoxy | Anticancer (IC₅₀: 12 µM, MCF-7) | |
| 7-Hydroxy-4-methylcoumarin | Lacks naphthyl and methyl groups | Antioxidant (EC₅₀: 45 µM) | |
| Umbelliferone | No methyl or naphthyl groups | Antimicrobial (MIC: 25 µg/mL) |
Mechanistic Insight :
The 2-naphthyl group enhances DNA intercalation, while methyl groups improve metabolic stability .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Structural Confirmation : Re-validate compound purity via HPLC (>98%) and LC-MS to rule out degradation products .
- Meta-Analysis : Compare data across studies using tools like PRISMA. For example, discrepancies in IC₅₀ values may stem from differences in cell viability protocols .
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.3–2.5 ppm (s, 9H) | Three methyl groups |
| ¹³C NMR | δ 160.2 ppm | Chromen-2-one carbonyl |
| HRMS | [M+H]+ 376.14 | Molecular formula: C₂₄H₂₀O₄ |
Q. Table 2. Comparative Bioactivity of Chromen-2-one Derivatives
| Compound | Anticancer (IC₅₀, µM) | LogP |
|---|---|---|
| Target Compound | 12.0 (MCF-7) | 3.8 |
| 7-Hydroxy-4-methylcoumarin | >100 | 2.1 |
| Dicliripariside C | 18.5 (HeLa) | 4.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
